1,3,5-Benzene-2,4,6-D3-tricarboxylic acid
Overview
Description
1,3,5-Benzene-2,4,6-D3-tricarboxylic acid, also known as Trimesic acid (TMA), is an organic compound with the formula C6H3(CO2H)3 . It is one of three isomers of benzenetricarboxylic acid . It has a self-organized 2D molecular network structure formed by intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals .
Molecular Structure Analysis
The molecular structure of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid is represented by the formula C9H6O6 . The IUPAC Standard InChI is InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid is 210.1403 . It forms a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals .Scientific Research Applications
Synthesis of Metal-Organic Frameworks (MOFs)
Trimesic acid: is frequently used as a carboxylate ligand in the synthesis of MOFs . These frameworks are highly porous materials that have applications in gas storage, separation, and catalysis due to their unique structural properties.
Nucleating Agent for Polypropylene
Studies have shown that derivatives of Trimesic acid can act as effective nucleating agents for isotactic polypropylene (iPP), improving its mechanical and optical properties . This application is significant in enhancing the material’s performance in various industrial uses.
Pharmaceutical Scaffold Synthesis
Trimesic acid: -functionalized materials have been utilized as hybrid nanocatalysts for the synthesis of pharmaceutical scaffolds, such as 2,3-dihydroquinazolin-4(1H)-one derivatives . These scaffolds are crucial in drug design and development.
Luminescent Material Development
The acid can be involved in the synthesis of Ln3+ encapsulated nanocrystals, which exhibit white-light luminescence . This property is valuable for creating new types of luminescent materials with potential applications in lighting and display technologies.
Hydrogen-Bonded Network Formation
In its bulk crystal form, Trimesic acid forms a self-organized 2D molecular network structure through intermolecular hydrogen bonds between the carboxylic acid residues . This feature is explored in the design of new materials with specific molecular orientations.
Precursor for Plasticizers
Trimesic acid: has commercial value as a precursor to certain plasticizers . Plasticizers are additives that increase the plasticity or fluidity of the material to which they are added, including plastics, cement, concrete, wallboard, and clay.
Mechanism of Action
Target of Action
1,3,5-Benzene-2,4,6-D3-tricarboxylic acid, also known as Trimesic acid, is an organic compound that primarily targets the surface of certain materials for post-modification . It acts as a bidentate acidic group, which means it can bind to two sites on the target surface .
Mode of Action
The interaction of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid with its targets involves the formation of intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals . This results in a self-organized 2D molecular network structure .
Biochemical Pathways
It’s known that the compound can carry out various organic transformations with increased selectivities when used for post-modification of certain surfaces .
Result of Action
The molecular and cellular effects of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid’s action primarily involve the modification of target surfaces, leading to various organic transformations . The exact nature of these transformations would depend on the specific context and environment in which the compound is used.
Action Environment
The action, efficacy, and stability of 1,3,5-Benzene-2,4,6-D3-tricarboxylic acid can be influenced by environmental factors. For instance, it has been noted that the compound can be used to make a water-based gel stable up to 95°C when combined with para-hydroxypyridine . This suggests that the compound’s action can be influenced by factors such as temperature and the presence of other compounds.
properties
IUPAC Name |
2,4,6-trideuteriobenzene-1,3,5-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/i1D,2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYBPDZANOJGF-CBYSEHNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])C(=O)O)[2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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